molecular formula C24H22F3N5O2 B6514797 ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate CAS No. 892302-43-1

ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate

Cat. No.: B6514797
CAS No.: 892302-43-1
M. Wt: 469.5 g/mol
InChI Key: CQKJJVZETFJYJP-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as triazoloquinazolines . These are aromatic heterocyclic compounds containing a quinazoline moiety where a ring nitrogen atom is replaced by a triazole ring . The structure also contains a trifluoromethyl group, which is a common substituent in medicinal chemistry due to its ability to modulate the chemical properties of the molecule .


Molecular Structure Analysis

Triazoloquinazolines are heterocyclic compounds with two nitrogen atoms in the triazole ring and two more in the quinazoline moiety . The presence of the trifluoromethyl group can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of ionization, solubility, and lipophilicity could influence its behavior in a biological system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and pharmacokinetic properties. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, optimization of its structure for improved potency or selectivity, or investigation of its pharmacokinetic properties .

Properties

IUPAC Name

ethyl 1-[3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5O2/c1-2-34-23(33)16-8-6-12-31(14-16)21-18-10-3-4-11-19(18)32-22(28-21)20(29-30-32)15-7-5-9-17(13-15)24(25,26)27/h3-5,7,9-11,13,16H,2,6,8,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKJJVZETFJYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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